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Compound of Interest

Compound Name: 2-Fluorothiazole

CAS No.: 27225-14-5

Cat. No.: B1628781 Get Quote

Content Type: In-Depth Technical Guide Subject: 2-Fluorothiazole (CAS: 27225-14-5)

Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Part 1: Executive Summary & Strategic Value
2-Fluorothiazole represents a specialized, high-value scaffold in medicinal chemistry. Unlike

its chloro- or bromo-analogues, the 2-fluoro substituent is not merely a leaving group; it is a

metabolic blocker and an electronic modulator. The high electronegativity of fluorine at the C2

position significantly alters the basicity of the thiazole nitrogen, reducing its pKa and modulating

the lipophilicity (LogP) of the entire system.

For drug development professionals, 2-fluorothiazole serves two primary functions:

Bioisostere: It mimics the size of 2-H thiazoles while blocking C2-oxidation (a common

metabolic clearance pathway).

Electrophilic Scaffold: The C2-F bond is highly activated toward Nucleophilic Aromatic

Substitution (

), making it a versatile intermediate for installing diverse nucleophiles under mild conditions.

Part 2: Physicochemical Profile
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The introduction of fluorine at the C2 position drastically changes the electronic landscape of

the thiazole ring.

Table 1: Core Physicochemical Properties
Property Value / Characteristic Impact on Drug Design

Molecular Weight 103.12 g/mol
Fragment-based drug design

(FBDD) friendly.

Physical State Colorless to pale yellow liquid
Volatile; requires careful

handling during concentration.

Boiling Point ~110–120 °C (Est.)*

Lower boiling than 2-

bromothiazole (174 °C);

significant vapor pressure.

pKa (Conj. Acid) ~ -0.5 to 0.5 (Predicted)

Drastically lower than thiazole

(pKa 2.5). The N-atom is non-

basic at physiological pH.

LogP ~ 0.8 – 1.1

Moderate lipophilicity; F

increases logP vs H but

decreases vs Cl/Br.

F NMR Shift -65 to -75 ppm
Diagnostic signal; highly

sensitive to C4/C5 substitution.

Dipole Moment High

Fluorine and Nitrogen vectors

reinforce, affecting binding

pocket orientation.

*Note: Experimental boiling points vary by synthesis method and purity; 2-fluorothiazoles are

often handled in solution.

Electronic Modulation (The Fluorine Effect)
The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which pulls electron

density away from the ring nitrogen. This deactivates the nitrogen lone pair, preventing

protonation in acidic media (low pKa). Conversely, the ring nitrogen activates the C2-F bond,

making the C2 carbon highly electrophilic.
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Part 3: Synthesis & Experimental Protocols
Direct fluorination of thiazole is impractical due to the electron-deficient nature of the ring. The

two primary validated routes are Halogen Exchange (Halex) and Diazotization (Balz-

Schiemann type).

Protocol A: Diazotization-Fluorination (The Balz-
Schiemann Route)
This method is preferred for laboratory-scale synthesis starting from 2-aminothiazole. It avoids

the high temperatures of Halex chemistry.

Mechanism:

Diazotization: 2-Aminothiazole is converted to the diazonium salt.

Fluorination: The diazonium group is displaced by fluoride (often from

or HF-Pyridine).

Step-by-Step Protocol:

Reagents: 2-Aminothiazole (1.0 eq), Sodium Nitrite (

, 1.2 eq), Tetrafluoroboric acid (

, 48% aq, excess).

Setup: Cool

solution to -10 °C in a polyethylene or Teflon vessel (glass is etched by HF byproducts).

Addition: Add 2-aminothiazole slowly to the acid.

Diazotization: Dropwise addition of aqueous

while maintaining temp < 0 °C. The solution will turn yellow/orange.
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Decomposition: Stir for 30 mins at 0 °C, then allow to warm to room temperature. Caution:

Nitrogen gas evolution will occur.

Isolation: Neutralize carefully with

(aq) to pH 7. Extract immediately with Dichloromethane (DCM).

Purification: Distillation is recommended due to the volatility of the product.

Protocol B: Halogen Exchange (Halex)
Preferred for industrial scale, utilizing 2-chlorothiazole.

Conditions: CsF or spray-dried KF (2-3 eq), 18-Crown-6 (catalytic), Sulfolane or DMSO

solvent.

Temp: 140–160 °C.

Insight: Anhydrous conditions are critical. Even trace water leads to hydrolysis (formation of

thiazolone).

Part 4: Reactivity & Stability
The 2-fluorothiazole scaffold is metastable. While the C-F bond is strong, the activation by the

adjacent nitrogen makes it a "loaded spring" for nucleophilic attack.

Nucleophilic Aromatic Substitution ( )
Unlike chlorothiazoles, which require elevated temperatures for

, 2-fluorothiazoles react with amines and thiols at room temperature or mild heating.

Nucleophiles: Primary amines, alkoxides, thiols.

Mechanism: Addition-Elimination via a Meisenheimer-like complex.

Hydrolytic Instability
Critical Warning: 2-Fluorothiazole is prone to hydrolysis in strong acid or base, converting to

2-thiazolone (or its tautomer 2-hydroxythiazole).
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Acidic Hydrolysis: Protonation of N3 activates C2 further, allowing water to attack and

displace fluoride.

Storage: Store under inert atmosphere (Ar/N2) at -20 °C. Avoid protic solvents for long-term

storage.

Visualization: Reactivity Pathways
The following diagram illustrates the synthesis and divergent reactivity of the 2-fluorothiazole
core.
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Caption: Synthesis via Balz-Schiemann and divergent reactivity pathways (SnAr vs. Hydrolysis

vs. Lithiation).

Part 5: Medicinal Chemistry Applications
Metabolic Blocking
In 2-H thiazoles, the C2 position is the primary site for oxidative metabolism (via Cytochrome

P450), leading to ring opening.

Strategy: Substitution with Fluorine blocks this site.
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Advantage: Unlike Methyl or Chloro, Fluorine is small (Van der Waals radius 1.47 Å vs H

1.20 Å), causing minimal steric clash within the binding pocket while preventing oxidation.

Basicity Modulation
Many thiazole drugs suffer from poor solubility or off-target toxicity due to the basic nitrogen.

Effect: 2-F substitution lowers the pKa of the thiazole nitrogen by ~2-3 log units.

Result: Reduced lysosomal trapping and improved membrane permeability (higher fraction

of neutral species at physiological pH).
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(Note: Specific page numbers and volumes are omitted as this is a synthesized technical guide

based on general chemical principles and aggregated database values.)
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Properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1628781#2-fluorothiazole-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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